(3S)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide
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Overview
Description
(3S)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide is a chemical compound with a unique structure that includes an amino group and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide typically involves the reaction of 1,5-dimethyl-1H-pyrazole with a suitable amine and a carbonyl compound under controlled conditions. The reaction conditions often include the use of solvents such as methylene chloride and pentane, and the reaction medium is filtered and washed to obtain the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted products.
Scientific Research Applications
(3S)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3S)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Benzimidazoles: Organic heterocyclic compounds containing a benzene ring fused to an imidazole ring.
Pyrazoles: Compounds with a five-membered ring containing two nitrogen atoms.
Uniqueness
(3S)-3-Amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanamide is unique due to its specific structural features, including the presence of an amino group and a pyrazole ring. This unique structure contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C8H14N4O |
---|---|
Molecular Weight |
182.22 g/mol |
IUPAC Name |
(3S)-3-amino-3-(1,5-dimethylpyrazol-4-yl)propanamide |
InChI |
InChI=1S/C8H14N4O/c1-5-6(4-11-12(5)2)7(9)3-8(10)13/h4,7H,3,9H2,1-2H3,(H2,10,13)/t7-/m0/s1 |
InChI Key |
RUHOYHQZCRCTKC-ZETCQYMHSA-N |
Isomeric SMILES |
CC1=C(C=NN1C)[C@H](CC(=O)N)N |
Canonical SMILES |
CC1=C(C=NN1C)C(CC(=O)N)N |
Origin of Product |
United States |
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